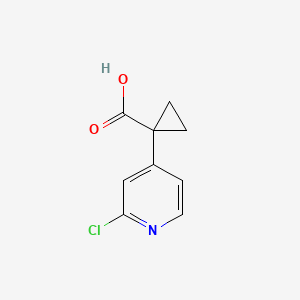

1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid

Beschreibung

Nomenclature and Identification Parameters

1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid is a cyclopropane-containing heterocyclic compound with systematic nomenclature and distinct physicochemical properties. Its IUPAC name is 1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid, reflecting the cyclopropane ring fused to a chloropyridine moiety and a carboxylic acid group.

Key Identifiers:

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 1060811-78-0 | |

| Molecular Formula | C₉H₈ClNO₂ | |

| Molecular Weight | 197.62 g/mol | |

| SMILES Notation | ClC1=NC=CC(=C1)C2(CC2)C(=O)O | |

| InChI Key | IHNOGJMTHCZPOU-UHFFFAOYSA-N |

Synonyms include 1-(2-chloro-4-pyridinyl)cyclopropanecarboxylic acid and cyclopropanecarboxylic acid, 1-(2-chloro-4-pyridinyl)-. Structural analysis reveals a strained cyclopropane ring attached to a 2-chloropyridin-4-yl group, with the carboxylic acid at the 1-position of the cyclopropane.

Historical Context of Cyclopropane Carboxylic Acid Derivatives

Cyclopropane derivatives have been pivotal in organic chemistry since August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz coupling. The unique strain energy of the cyclopropane ring (≈27 kcal/mol) confers reactivity akin to alkenes, enabling diverse synthetic applications.

In the 1980s, cyclopropane carboxylic acids gained prominence as intermediates in agrochemicals and pharmaceuticals. For example, patents such as GB2157288A (1985) highlighted their use in synthesizing pyrethroid insecticides. Advances in asymmetric synthesis, such as the Wadsworth–Emmons cyclopropanation of chiral epoxides (2024), enabled scalable production of enantiopure derivatives. The target compound emerged as a key building block for drug discovery, particularly in kinase inhibitors and antimicrobial agents.

Significance in Chemical Research

The compound’s dual functional groups (chloropyridine and carboxylic acid) make it a versatile synthon:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors targeting cancer pathways.

- Agrochemicals : Serves as a precursor for herbicides and insecticides due to its bioisosteric properties.

- Material Science : Cyclopropane rings enhance rigidity in polymers, improving thermal stability.

Recent studies demonstrate its utility in continuous flow chemistry , where it is synthesized via acid-catalyzed transesterification with >90% yield. Its chloropyridine moiety also facilitates cross-coupling reactions, enabling C–N bond formations in medicinal chemistry.

Registration and Classification Systems

The compound is cataloged in major chemical databases under stringent regulatory frameworks:

Regulatory Classifications:

| System | Classification | Source |

|---|---|---|

| ECHA | Not classified as hazardous | |

| PubChem | CID 27768093 | |

| CHEMBL | CHEMBL3183843 |

Suppliers like AstaTech and GlpBio list it as a research-grade chemical with purity ≥95%. While not currently regulated under REACH or TSCA , its handling requires standard laboratory precautions due to potential irritancy.

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNOGJMTHCZPOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=NC=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80857296 | |

| Record name | 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060811-78-0 | |

| Record name | 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80857296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Palladium-Catalyzed Vinylation

- Reaction: 2-chloro-4-methylpyridine (or pyrimidine analogs) undergo palladium-catalyzed cross-coupling with vinylboron reagents (e.g., potassium vinyltrifluoroborate or vinylboronic acid pinacol ester).

- Catalysts: Palladium acetate with ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) or SPhos.

- Base: Potassium carbonate or phosphate.

- Solvent: Mixtures of dioxane and water or THF and water.

- Temperature: Typically 90–100 °C.

- Yield: Moderate to good yields (~50–77%) depending on conditions.

Representative Data from Vinylation Optimization (Adapted from Related Pyrimidine Systems)

| Entry | Vinyl Reagent | Base | Catalyst System | Solvent (Ratio) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Vinylboronic acid pinacol ester (1.5 eq) | K3PO4 (3 eq) | Pd(OAc)2 + SPhos (4 mol%) | Dioxane + H2O (varied) | 90-100 | 1-18 | 48-77 |

| 2 | Potassium vinyltrifluoroborate (1.1 eq) | K2CO3 (2 eq) | Pd(OAc)2 + dppf (1 mol%) | Dioxane/H2O (83:17) | 90 | 15 | 77 |

- Side products such as 3-butenyl pyridine and dipyridinyl ethene can form due to competing Heck-type reactions or conjugate additions, requiring careful optimization of catalyst loading and reaction conditions to minimize impurities.

Cyclopropanation of the Vinyl Intermediate

The key step to install the cyclopropane ring involves cyclopropanation of the vinylpyridine derivative.

Methods:

- Diazo Compound Cyclopropanation: Reaction of the vinyl intermediate with ethyl diazoacetate in the presence of metal catalysts to form cyclopropane esters.

- Yields can be modest (~28% in some cases).

- Safety concerns exist due to the instability of diazo compounds near their decomposition temperatures.

- Ylide-Mediated Cyclopropanation: Use of nitrogen ylides generated from tert-butyl bromoacetate and DABCO (1,4-diazabicyclo[2.2.2]octane) to cyclopropanate the vinylpyridine.

- This method offers a safer alternative to diazo compounds.

- Provides better control over stereochemistry and yields.

- Chiral Catalysts: Metal catalysts with chiral ligands have been employed to achieve enantioselective cyclopropanation, though scalability and catalyst complexity limit their use in large-scale synthesis.

Reaction Scheme Summary:

- Vinylpyridine + ethyl diazoacetate → Cyclopropane ester (racemic)

- Vinylpyridine + nitrogen ylide → Cyclopropane ester (potentially higher yield and safer)

- Hydrolysis of ester to carboxylic acid.

Hydrolysis and Chiral Resolution

- The cyclopropane esters are hydrolyzed under basic conditions (e.g., aqueous NaOH) to yield the racemic cyclopropanecarboxylic acid.

- For chiral resolution, formation of diastereomeric salts with chiral amines such as (S)-1-(1-naphthyl)ethylamine or (+)-abietylamine allows separation by recrystallization.

- Alternative methods include preparative chiral supercritical fluid chromatography.

- Hydrolysis and salt breaking steps are performed under controlled pH and temperature to maximize yield and purity.

Summary Table of Key Preparation Steps

| Step | Reagents/Conditions | Notes | Yield/Outcome |

|---|---|---|---|

| Vinylation | Pd(OAc)2 + dppf or SPhos, K2CO3 or K3PO4, dioxane/H2O, 90–100 °C | Formation of 2-chloropyridin-4-vinyl derivative | 48–77% yield; optimization needed to reduce byproducts |

| Cyclopropanation | Ethyl diazoacetate + metal catalyst or nitrogen ylide from tert-butyl bromoacetate + DABCO | Safety concerns with diazo; ylide safer alternative | 28–58% yield; stereoselectivity depends on catalyst |

| Ester Hydrolysis | Aqueous NaOH, room temperature | Converts ester to carboxylic acid | High yield; racemic acid obtained |

| Chiral Resolution | Chiral amine salts (e.g., (S)-1-(1-naphthyl)ethylamine), recrystallization or chiral SFC | Separation of enantiomers | Enantiomeric excess up to 100% |

Research Findings and Considerations

- The vinylation step is critical and requires careful catalyst and base selection to maximize yield and minimize side products.

- Cyclopropanation using nitrogen ylides provides a safer and more efficient alternative to diazo compounds, especially at scale.

- Chiral resolution remains a practical approach for obtaining enantiomerically pure compounds, though direct asymmetric cyclopropanation methods are under investigation.

- Purification challenges such as removal of byproducts and residual solvents can be addressed by chromatography and distillation techniques.

- The described methods are adapted from closely related pyrimidine systems but are applicable to 2-chloropyridin-4-yl substrates with minor modifications.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like amides or esters.

Reduction: Reduction of the pyridine ring can lead to the formation of pyridinyl derivatives.

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

Pyridinyl Derivatives: Formed through the reduction of the pyridine ring.

Substituted Pyridines: Produced by substituting the chlorine atom with other functional groups.

Wissenschaftliche Forschungsanwendungen

1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid has found applications in several scientific fields:

Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Wirkmechanismus

The compound exerts its effects through specific molecular targets and pathways:

Molecular Targets: The carboxylic acid group can interact with enzymes and receptors, influencing biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

1-(2-Methyl-4-pyridinyl)cyclopropanecarboxylic Acid (CAS 1060806-15-6)

- Substituent : Methyl group at the 2-position of the pyridine ring instead of chlorine.

- Molecular Formula: C₁₀H₁₁NO₂.

- Molecular Weight : 177.20 g/mol.

- Increased lipophilicity due to the methyl group may enhance membrane permeability in biological systems .

Cyclopropanecarboxylic Acid Derivatives with Varied Functional Groups

1-(2-Aminoethyl)cyclopropanecarboxylic Acid Hydrochloride (CAS 31420-47-0)

- Substituent: Aminoethyl group instead of chloropyridinyl.

- Molecular Formula: C₆H₁₀ClNO₂ (hydrochloride salt).

- Key Differences: The aminoethyl group introduces basicity, enabling salt formation (e.g., hydrochloride) for improved solubility in polar solvents. Potential applications in peptide mimetics or neurotransmitter analogs due to the amino functionality .

Cyclanilide (1-[(2,4-Dichlorophenyl)aminocarbonyl]cyclopropanecarboxylic Acid)

- Substituent: 2,4-Dichlorophenylaminocarbonyl group.

- Molecular Formula: C₁₁H₉Cl₂NO₃.

- Molecular Weight : 298.10 g/mol.

- Key Differences :

Heterocyclic Variants with Alternative Ring Systems

1-(2-Chloropyrimidin-4-YL)piperidine-4-carboxylic Acid (CAS 1208087-83-5)

- Core Structure : Piperidine ring instead of cyclopropane.

- Molecular Formula : C₁₀H₁₂ClN₃O₂.

- Molecular Weight : 241.67 g/mol.

- Key Differences :

Comparative Data Table

Key Research Findings

- Substituent Effects : Chlorine at the pyridine 2-position enhances electrophilicity, favoring cross-coupling reactions in medicinal chemistry. Methyl groups, by contrast, prioritize stability and lipophilicity .

- Ring System Impact : Cyclopropane’s rigidity may improve metabolic stability, while piperidine’s flexibility enhances target engagement in drug design .

- Functional Group Influence : Carboxylic acids (e.g., in the target compound) enable salt formation or conjugation, whereas amides (e.g., cyclanilide) optimize agrochemical activity .

Biologische Aktivität

1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique structure, featuring a cyclopropane ring and a chloropyridine moiety, which may influence its interactions with biological targets.

- Molecular Formula : C₉H₈ClN₁O₂

- Molecular Weight : Approximately 197.62 g/mol

- Density : About 1.465 g/cm³

These properties suggest a stable compound with potential for various applications in medicinal chemistry and biological research.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially modulating various biological pathways. Initial studies indicate that the chloropyridine group enhances the compound's reactivity, allowing it to bind to enzymes and receptors involved in disease processes.

Anticancer Properties

Research indicates that derivatives of cyclopropane compounds, including this compound, exhibit significant anticancer activities. For example, compounds with similar structures have been shown to inhibit the activity of receptor tyrosine kinases (RTKs), which are crucial in cancer progression .

Case Study:

A study explored the efficacy of cyclopropane amides in treating various cancers, demonstrating their ability to inhibit tumor growth in preclinical models. The findings suggest that this compound may share similar mechanisms due to its structural characteristics .

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. Its derivatives have been studied for their effects on pathogenic bacteria, indicating potential as an antibiotic agent .

In Vitro Studies

In vitro studies have shown that this compound can selectively interact with certain biological receptors. Notably, it has been identified as a selective agonist for the A1 adenosine receptor, which plays a role in regulating cardiac function and neurotransmission.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-chloropyridin-4-yl)cyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized pyridine derivative. For example, a multi-step route may include (1) condensation of 2-chloro-4-pyridinecarbaldehyde with a cyclopropane precursor (e.g., via [2+1] cycloaddition using diazo compounds) and (2) subsequent oxidation or functional group interconversion to introduce the carboxylic acid moiety. Catalysts such as palladium or copper complexes (e.g., for cross-coupling steps) and solvents like DMF or toluene are critical for optimizing yield and purity. Reaction temperature (e.g., 80–120°C) and stoichiometric ratios (e.g., 1:1.2 for aldehyde to cyclopropane precursor) must be tightly controlled to minimize side reactions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to verify cyclopropane ring integrity and substitution patterns.

- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- HPLC (with UV detection at 254 nm) to assess purity (>95% recommended for biological assays).

- X-ray crystallography (if crystalline) for absolute stereochemical confirmation. Cross-referencing with computational predictions (e.g., DFT-calculated NMR shifts) enhances reliability .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles. Use a face shield during scale-up reactions.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., chlorinated intermediates).

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated halogenated solvent containers. Refer to Safety Data Sheets (SDS) for compound-specific hazards .

Advanced Research Questions

Q. What methodologies are used to evaluate the potential of this compound as a kinase inhibitor or receptor modulator?

- Methodological Answer :

- Enzyme assays : Measure IC₅₀ values using fluorescent ADP-Glo™ kinase assays or radiolabeled substrate displacement.

- Structure-activity relationship (SAR) studies : Synthesize derivatives (e.g., ester or amide analogs) to probe interactions with target binding pockets.

- Molecular docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., CB2 or kinase domains). Validate with mutagenesis studies (e.g., alanine scanning) .

Q. What computational strategies are employed to predict the reactivity of the cyclopropane ring in this compound under varying pH conditions?

- Methodological Answer :

- DFT calculations : Simulate ring-opening energetics under acidic/basic conditions (e.g., using Gaussian 16 with B3LYP/6-31G* basis set).

- pKa prediction tools : Utilize MarvinSketch or ACD/Labs to estimate carboxylic acid dissociation and its impact on ring stability.

- Molecular dynamics (MD) simulations : Model solvation effects in aqueous buffers (e.g., explicit water models in GROMACS) .

Q. How can contradictory data regarding the biological activity of this compound derivatives be resolved?

- Methodological Answer :

- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Off-target screening : Use panels like Eurofins CEREP to assess selectivity against unrelated receptors/enzymes.

- Batch-to-batch consistency checks : Ensure synthetic reproducibility via HPLC and LC-MS. Contradictions may arise from impurities (e.g., residual palladium) or stereochemical variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.